molecular formula C9H10FNO B13036528 1-(5-Fluoropyridin-3-yl)butan-1-one

1-(5-Fluoropyridin-3-yl)butan-1-one

Katalognummer: B13036528
Molekulargewicht: 167.18 g/mol
InChI-Schlüssel: NKVDSJHOJDSZCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Fluoropyridin-3-yl)butan-1-one is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom

Vorbereitungsmethoden

The synthesis of 1-(5-Fluoropyridin-3-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoropyridine with butanone under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, nucleophilic substitution, and purification . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(5-Fluoropyridin-3-yl)butan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Fluoropyridin-3-yl)butan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-Fluoropyridin-3-yl)butan-1-one involves its interaction with molecular targets in biological systems. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

1-(5-Fluoropyridin-3-yl)butan-1-one can be compared with other fluorinated pyridine derivatives, such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine

These compounds share similar structural features but differ in the position of the fluorine atom on the pyridine ring. The unique position of the fluorine atom in this compound can result in distinct chemical and biological properties, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C9H10FNO

Molekulargewicht

167.18 g/mol

IUPAC-Name

1-(5-fluoropyridin-3-yl)butan-1-one

InChI

InChI=1S/C9H10FNO/c1-2-3-9(12)7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3

InChI-Schlüssel

NKVDSJHOJDSZCG-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C1=CC(=CN=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.